(2-Cyclopropylethyl)(ethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

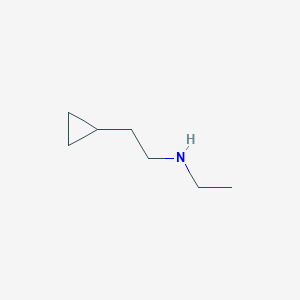

(2-Cyclopropylethyl)(ethyl)amine is an organic compound with the molecular formula C7H15N. It is a secondary amine characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(ethyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-cyclopropylethyl bromide with ethylamine under basic conditions can yield this compound . Another method involves reductive amination, where a cyclopropyl ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

(2-Cyclopropylethyl)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to primary amines using strong reducing agents.

Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

(2-Cyclopropylethyl)(ethyl)amine has been explored for its potential as a pharmaceutical agent. Research indicates that derivatives of cyclopropyl amines can modulate neurotransmitter systems, particularly the histamine H3 receptor, which is involved in cognitive processes and neurological disorders. The modulation of this receptor can lead to therapeutic applications in treating conditions such as schizophrenia, obesity, and cognitive impairments .

Case Study: H3 Receptor Modulation

A study focused on the synthesis of cyclopropyl amine derivatives demonstrated their effectiveness in selectively modulating H3 receptor activity. These compounds were shown to influence memory and cognition positively, suggesting their potential as cognitive enhancers . The specific mechanism involves the inhibition of H3 receptor activity, which may enhance the release of neurotransmitters like acetylcholine and norepinephrine.

Material Science

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers. Its amine functional group allows it to participate in various polymerization reactions, including cationic ring-opening polymerization. This has implications for developing biocompatible materials suitable for biomedical applications such as drug delivery systems and tissue engineering .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Solubility | Water-soluble |

| Biocompatibility | High |

| Thermal Stability | Moderate |

| Mechanical Strength | Variable depending on formulation |

Agricultural Chemistry

Herbicide and Fungicide Formulations

this compound has potential applications in agricultural chemistry, particularly in the formulation of herbicides and fungicides. Its amine structure can enhance the efficacy of active ingredients by improving their solubility and stability in formulations. This results in more effective pest control strategies that are essential for modern agriculture .

Synthesis and Production

The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors. The compound can be synthesized through the alkylation of cyclopropyl amines with ethylene derivatives under controlled conditions to ensure high yield and purity.

Synthesis Method Example:

- Reagents: Cyclopropylamine, ethylene halides

- Conditions: Base-catalyzed reaction at elevated temperatures

- Yield: Typically >80% under optimized conditions

Mecanismo De Acción

The mechanism of action of (2-Cyclopropylethyl)(ethyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In reductive amination reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are subsequently reduced to amines .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(2-Cyclopropylethyl)(ethyl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other cyclopropyl-containing amines. Its combination of a cyclopropyl group with an ethylamine moiety makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

(2-Cyclopropylethyl)(ethyl)amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an ethylamine backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₃N

- CAS Number : 760938-14-5

This compound's unique cyclopropyl moiety contributes to its distinct reactivity and interaction with biological targets, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the function of proteins and enzymes. Specifically, it acts as a nucleophile in reductive amination reactions, attacking electrophilic carbonyl groups to form imines, which can be further reduced to amines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may possess antitumor properties, potentially through modulation of signaling pathways involved in cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, which could be beneficial in treating conditions such as ulcerative colitis and asthma .

- Neuroprotective Properties : Some research indicates potential neuroprotective effects, suggesting its utility in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Case Studies

-

Antitumor Activity Study :

A study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through activation of p53 signaling pathways. -

Anti-inflammatory Research :

In a model of ulcerative colitis, administration of this compound led to decreased levels of pro-inflammatory cytokines. This study highlights the compound's potential for treating inflammatory bowel diseases by modulating immune responses. -

Neuroprotective Effects :

Research involving animal models of neurodegeneration showed that this compound administration resulted in improved cognitive function and reduced neuronal loss, indicating its promise for developing therapies for Alzheimer's disease.

Propiedades

IUPAC Name |

2-cyclopropyl-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUBNAJYJSKVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.